molecular formula C17H17NO4S2 B259140 Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate

Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate

Cat. No. B259140
M. Wt: 363.5 g/mol
InChI Key: QAZWEFUGOUEJKE-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate, also known as EAMT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EAMT is a member of the thiophene family and is known for its unique chemical structure, which makes it a valuable tool for exploring various biochemical and physiological processes.

Mechanism of Action

Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate works by binding to specific enzymes and proteins in the body, which inhibits their activity. Specifically, Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects in the body. In animal studies, Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate has been shown to reduce inflammation, decrease tumor growth, and improve cognitive function. Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate in lab experiments is its unique chemical structure, which makes it a valuable tool for exploring various biochemical and physiological processes. Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate. One potential direction is the development of Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate-based drugs for the treatment of cancer and other diseases. Another direction is the exploration of Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate's potential as a tool for studying epigenetic regulation and gene expression. Additionally, further research is needed to better understand the safety and toxicity of Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate and its potential side effects.
In conclusion, Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate is a unique and promising compound that has potential applications in various scientific research areas. Its unique chemical structure and mechanism of action make it a valuable tool for exploring various biochemical and physiological processes. Further research is needed to fully understand the potential of Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate and its limitations.

Synthesis Methods

Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate can be synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis of Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate typically involves the reaction of ethyl acetoacetate, 2-thienylacetic acid, and thiophene-2-carbonyl chloride in the presence of a catalyst. This process produces Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate as a yellow powder with a melting point of approximately 100-102°C.

Scientific Research Applications

Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate has been used in various scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate has been shown to inhibit the activity of certain enzymes and proteins that are involved in these processes, making it a promising candidate for drug development.

properties

Product Name

Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate

Molecular Formula

C17H17NO4S2

Molecular Weight

363.5 g/mol

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C17H17NO4S2/c1-4-22-17(21)14-10(2)15(11(3)19)24-16(14)18-13(20)8-7-12-6-5-9-23-12/h5-9H,4H2,1-3H3,(H,18,20)/b8-7+

InChI Key

QAZWEFUGOUEJKE-BQYQJAHWSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)/C=C/C2=CC=CS2

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C=CC2=CC=CS2

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C=CC2=CC=CS2

Origin of Product

United States

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